molecular formula C22H17NO4 B11274319 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide

Cat. No.: B11274319
M. Wt: 359.4 g/mol
InChI Key: SONCCRAYUBVBRQ-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic route may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the furan-2-carboxamide group and the 4-methylbenzoyl group through various organic reactions such as Friedel-Crafts acylation and amide formation.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide can be compared with other benzofuran derivatives and furan-based compounds. Similar compounds include:

  • N-[4-methyl-3-[(4-methylbenzoyl)amino]phenyl]furan-2-carboxamide
  • N-{4-Methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide

InChI

InChI=1S/C22H17NO4/c1-13-5-7-15(8-6-13)20(24)21-14(2)17-10-9-16(12-19(17)27-21)23-22(25)18-4-3-11-26-18/h3-12H,1-2H3,(H,23,25)

InChI Key

SONCCRAYUBVBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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